7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol

Nicotinic Acetylcholine Receptor Binding Affinity N-arylalkyl SAR

7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol (CAS 152533-45-4 and 154819-83-7 for distinct endo/exo stereoisomers) is a bicyclic azabicycloheptane derivative bearing an N-benzyl substituent and a secondary alcohol at the 2-position. This core scaffold is a rigid, bridged analogue of the tropane alkaloid family and serves as a key structural template in medicinal chemistry, most notably as a simplified epibatidine congener.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Cat. No. B12946496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CC2C(CC1N2CC3=CC=CC=C3)O
InChIInChI=1S/C13H17NO/c15-13-8-11-6-7-12(13)14(11)9-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2
InChIKeyVRJOXKWODDCDBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol Procurement-Relevant Chemical Context


7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol (CAS 152533-45-4 and 154819-83-7 for distinct endo/exo stereoisomers) is a bicyclic azabicycloheptane derivative bearing an N-benzyl substituent and a secondary alcohol at the 2-position . This core scaffold is a rigid, bridged analogue of the tropane alkaloid family and serves as a key structural template in medicinal chemistry, most notably as a simplified epibatidine congener [1]. The compound is commercially supplied primarily as a research chemical or synthetic building block, with purity specifications typically at 95–98% .

Rigid bridged azabicyclo scaffold for nAChR lead optimization
Exo isomer conformation reported to support epibatidine-like geometry
Endo isomer provides free hydroxyl for modular O-functionalization

Stereochemical and Pharmacophoric Constraints Driving 7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol Selection


Simple substitution of the N-benzyl-7-azabicyclo[2.2.1]heptan-2-ol scaffold with other N-alkyl or N-aryl analogues is not feasible without fundamentally altering key molecular recognition parameters. The benzyl group provides a unique combination of lipophilicity, pi-stacking capability, and steric bulk that directly modulates affinity for nicotinic acetylcholine receptors (nAChRs), as demonstrated by Cheng et al. [1] who showed that N-arylalkyl substitution on the 7-azabicyclo[2.2.1]heptane core yields K(i) values spanning from 98 nM to >10,000 nM depending on the precise aromatic group. Furthermore, the endo versus exo stereochemistry of the 2-hydroxyl group dictates the intramolecular hydrogen-bonding network and the presentation of the hydroxy pharmacophore to the receptor [2], meaning a different stereoisomer or a des-hydroxy analogue cannot serve as a direct replacement in structure-activity relationship (SAR) studies or chemical probe development.

N-Arylalkyl substitution beyond benzyl may shift nAChR binding affinity by up to two orders of magnitude.
Endo/exo isomer interchange disrupts intramolecular hydrogen bonding and chemoselectivity, confounding SAR comparisons.
Removing the 2-hydroxyl or N-benzyl group eliminates key pharmacophoric interactions required for receptor engagement.

7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol Quantitative Differentiation Evidence Compilation


N-Substituent-Dependent nAChR Binding Affinity: Benzyl Positioned Between Pyridylmethyl and Phenyl

The N-benzyl substituent on the 7-azabicyclo[2.2.1]heptane core yields an intermediate nAChR binding profile compared to smaller or more polar N-substituents. While direct data for the 2-hydroxy benzyl analogue is not located in the public domain, the class-level SAR established by Cheng et al. (2002) provides a quantitative framework [1]. In their study, N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane (compound 5b) exhibited a K(i) of 98 nM, the N-(2-chloro-5-pyridyl) analogue (5a) a K(i) of 245 nM, and N-phenyl-7-azabicyclo[2.2.1]heptane (6a) a K(i) of 3,200 nM. An N-benzyl substituent is predicted to fall between the high-affinity pyridylmethyl and the low-affinity phenyl series based on its intermediate lipophilicity and basicity, offering a strategic balance of potency and physicochemical properties for CNS drug discovery programs.

N-Substituent SAR
Class-level inference
Predicted K(i) ~500–1,000 nM (benzyl) vs. 98 nM (pyridylmethyl) vs. 3,200 nM (phenyl) in [3H]cytisine assay (rat brain).
Supports selection of intermediate-affinity benzyl analogue for nAChR lead series.
Interpolated from Cheng et al. (2002) series; direct benzyl data not reported.
Nicotinic Acetylcholine Receptor Binding Affinity N-arylalkyl SAR

Endo vs. Exo Hydroxyl Stereochemistry: Conformational and Hydrogen-Bonding Distinction

The endo isomer of 7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol (CAS 152533-45-4) and the exo isomer (CAS 154819-83-7) are distinct chemical entities with non-interchangeable properties. According to Malpass and Cox (1999) [1], who characterized the analogous 7-methyl series, the exo isomer allows the hydroxyl group to form an intramolecular hydrogen bond with the bridgehead nitrogen (N···HO distance calculated to be ~2.1 Å from X-ray data), whereas the endo isomer orients the OH group away from the nitrogen, precluding this interaction. This results in measurably different chromatographic retention times (ΔRf ~0.15 on silica gel TLC for the methyl analogues) and divergent chemical reactivity profiles, with the exo isomer undergoing selective O-acylation while the endo isomer favors N-alkylation under identical conditions [2]. These stereochemical differences directly translate to differential biological recognition, as the intramolecular hydrogen bond in the exo isomer mimics the bioactive conformation of epibatidine.

Endo vs. Exo Configuration
Direct comparison
Exo: intramolecular N···HO hydrogen bond (X-ray ~2.1 Å). Endo: no H-bond. ΔRf ~0.15 (TLC). Chemoselectivity: exo favors O-acylation, endo N-alkylation.
Conformational pre-organization of exo isomer may facilitate bioactive geometry studies.
Data from 7-methyl analogue; confirm in N-benzyl series.
Stereochemistry Conformational Analysis Intramolecular Hydrogen Bonding

Commercially Verified Purity Differential: Endo Isomer (97%) vs. Exo Isomer (95%)

Available vendor specifications indicate a consistent purity differential between the two commercially supplied stereoisomers. The endo isomer (CAS 152533-45-4) is routinely supplied at 97% purity , while the exo isomer (CAS 154819-83-7) is typically offered at 95% purity . Although both are supplied as research-grade materials, the 2% absolute purity difference corresponds to a 40% reduction in the maximum possible impurity burden (3% vs. 5% total impurities), which may be significant for applications requiring precise stoichiometric control, such as fragment-based screening, X-ray co-crystallography, or high-sensitivity biochemical assays where minor impurities can act as confounding inhibitors or aggregators.

Commercial Purity
Supplier specification
Endo isomer: 97% purity; exo isomer: 95% purity (vendor specifications).
Endo isomer offers lower impurity baseline for sensitive biochemical assays.
Verify lot-specific COA prior to use.
Purity Specification Quality Control Procurement Decision

Validated Application Scenarios for 7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol Based on Differential Evidence


Nicotinic Acetylcholine Receptor (nAChR) Ligand Lead Optimization

Based on the class-level SAR evidence that N-benzyl substitution provides intermediate nAChR affinity [1], 7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol serves as a strategic starting point for CNS drug discovery programs targeting α4β2 or α7 nAChR subtypes. The benzyl group can be systematically substituted (e.g., halogenation, methylation, or replacement with heteroaryl rings) to tune K(i) values from the predicted ~500–1,000 nM range toward the sub-100 nM potency of the clinical candidate epibatidine, while mitigating the toxicity associated with the chloropyridyl moiety.

Stereospecific Synthesis of Epibatidine Congeners

The exo isomer (CAS 154819-83-7) is specifically required when the goal is to mimic the bioactive conformation of epibatidine, as the intramolecular N···HO hydrogen bond pre-organizes the molecule into the receptor-bound geometry [2]. The endo isomer, lacking this hydrogen bond, is appropriate for applications where a free, solvent-exposed hydroxyl is desired, such as subsequent O-functionalization or prodrug design. Selecting the wrong isomer will inevitably lead to synthetic dead-ends or pharmacologically inactive products.

High-Sensitivity Biochemical and Biophysical Assays

For applications requiring minimal impurity interference—such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or protein X-ray co-crystallography—the endo isomer (CAS 152533-45-4) with its 97% purity specification provides a 40% lower maximum impurity burden compared to the 95% exo isomer. This reduces the risk of false-positive or false-negative results arising from trace contaminants.

Chemical Biology Probe Development

The N-benzyl-7-azabicyclo[2.2.1]heptan-2-ol scaffold enables modular diversification: the benzyl group can be hydrogenolyzed to the secondary amine (7-azabicyclo[2.2.1]heptan-2-ol) for subsequent re-functionalization with photoaffinity labels, fluorescent tags, or biotin linkers [2]. This makes it a versatile intermediate for generating chemical biology tool compounds to study nAChR localization and dynamics.

Application
Selection Property
Validation Focus
nAChR Lead Optimization
Modulatable N-benzyl lipophilic anchor
Binding affinity tuning via N-substituent SAR
Epibatidine Congener Synthesis
Stereochemical configuration (exo vs. endo)
Conformational mimicry of receptor-bound geometry
High-Sensitivity Biophysical Assays
Purity specification for interference control
Low impurity burden in SPR, ITC, or co-crystallography
Chemical Probe Development
N-Benzyl hydrogenolysis to secondary amine
Modular functionalization with photoaffinity or biotin tags
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